molecular formula C15H16F3N3O4S B396021 methyl 2-acetamido-2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoropropanoate CAS No. 447411-05-4

methyl 2-acetamido-2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoropropanoate

Cat. No.: B396021
CAS No.: 447411-05-4
M. Wt: 391.4g/mol
InChI Key: KXWCCYHBXGCBIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-acetamido-2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoropropanoate is a complex organic compound that belongs to the class of benzothiazole derivatives

Properties

CAS No.

447411-05-4

Molecular Formula

C15H16F3N3O4S

Molecular Weight

391.4g/mol

IUPAC Name

methyl 2-acetamido-2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoropropanoate

InChI

InChI=1S/C15H16F3N3O4S/c1-4-25-9-5-6-10-11(7-9)26-13(19-10)21-14(12(23)24-3,15(16,17)18)20-8(2)22/h5-7H,4H2,1-3H3,(H,19,21)(H,20,22)

InChI Key

KXWCCYHBXGCBIV-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(C(=O)OC)(C(F)(F)F)NC(=O)C

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(C(=O)OC)(C(F)(F)F)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-acetamido-2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoropropanoate typically involves multi-step organic reactions. One common method involves the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with an appropriate acylating agent to form the intermediate compound. This intermediate is then reacted with methyl 2-acetamido-3,3,3-trifluoropropanoate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Methyl 2-acetamido-2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoropropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-acetamido-2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-acetamido-2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoropropanoate is unique due to the combination of its benzothiazole and trifluoropropanoate moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.